molecular formula C8H15NO B13184640 (4Z)-8-Aminocyclooct-4-en-1-ol

(4Z)-8-Aminocyclooct-4-en-1-ol

Cat. No.: B13184640
M. Wt: 141.21 g/mol
InChI Key: FVPPTIGGPXYPJA-UPHRSURJSA-N
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Description

(4Z)-8-Aminocyclooct-4-en-1-ol is an organic compound characterized by a cyclooctene ring with an amino group at the 8th position and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-8-Aminocyclooct-4-en-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reduction of a cyclooctene derivative followed by the introduction of amino and hydroxyl groups through substitution reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-8-Aminocyclooct-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-8-Aminocyclooct-4-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and structural features make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-8-Aminocyclooct-4-en-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanol: Similar structure but lacks the amino group.

    Cyclooctanone: Contains a ketone group instead of the hydroxyl group.

    8-Aminocyclooctane: Saturated version without the double bond.

Uniqueness

(4Z)-8-Aminocyclooct-4-en-1-ol is unique due to the presence of both amino and hydroxyl groups on a cyclooctene ring

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4Z)-8-aminocyclooct-4-en-1-ol

InChI

InChI=1S/C8H15NO/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-8,10H,3-6,9H2/b2-1-

InChI Key

FVPPTIGGPXYPJA-UPHRSURJSA-N

Isomeric SMILES

C/1CC(C(CC/C=C1)O)N

Canonical SMILES

C1CC(C(CCC=C1)O)N

Origin of Product

United States

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